molecular formula C14H23IN2O2 B13787003 Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate CAS No. 63981-64-6

Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate

Cat. No.: B13787003
CAS No.: 63981-64-6
M. Wt: 378.25 g/mol
InChI Key: CTTJXBVSUXQHTQ-UHFFFAOYSA-N
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Description

Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate is a complex organic compound with a unique structure that combines ammonium, phenyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-methylphenyl ethylamine with trimethylamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenethylammonium iodide: Shares a similar ammonium and phenyl structure but lacks the carbamate group.

    Trimethylammonium iodide: Contains the trimethylammonium group but does not have the phenyl or carbamate groups.

Uniqueness

Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

63981-64-6

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

trimethyl-[1-[5-methyl-2-(methylcarbamoyloxy)phenyl]ethyl]azanium;iodide

InChI

InChI=1S/C14H22N2O2.HI/c1-10-7-8-13(18-14(17)15-3)12(9-10)11(2)16(4,5)6;/h7-9,11H,1-6H3;1H

InChI Key

CTTJXBVSUXQHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)NC)C(C)[N+](C)(C)C.[I-]

Origin of Product

United States

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